3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC15617622
Molecular Formula: C24H26N2O5
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O5 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | (4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C24H26N2O5/c1-30-19-9-7-18(8-10-19)22(27)20-21(17-5-3-2-4-6-17)26(24(29)23(20)28)12-11-25-13-15-31-16-14-25/h2-10,21,27H,11-16H2,1H3/b22-20+ |
| Standard InChI Key | BGDCXYQVUYTCBG-LSDHQDQOSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)/O |
| Canonical SMILES | COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)O |
Introduction
3-Hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring a pyrrolone core, which is a five-membered cyclic amide. This compound incorporates various functional groups, including hydroxy, methoxy, and morpholine moieties. Its molecular formula is not explicitly detailed in the available literature, but it is known to have a molecular weight of approximately 422.5 g/mol.
Structural Features
The compound's structure includes:
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Pyrrolone Core: A five-membered cyclic amide.
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4-Methoxybenzoyl Group: Provides a methoxy substituent on the benzene ring.
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Morpholin-4-yl Ethyl Group: Contributes a morpholine ring linked via an ethyl chain.
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Phenyl Group: Attached at the 5-position of the pyrrolone ring.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps in organic chemistry, often starting with the formation of the pyrrolone core and subsequent introduction of the functional groups. Industrial synthesis may employ optimized routes for higher yields and cost-effectiveness, possibly using continuous flow reactors for better control over reaction conditions.
Biological Activity and Potential Applications
Preliminary studies suggest that 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one may possess anti-inflammatory and anticancer properties due to its ability to interact with specific molecular targets within biological systems. The unique combination of functional groups enhances its binding affinity to enzymes or receptors, potentially altering their activity and leading to various therapeutic effects.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Hydroxy-3-methoxybenzaldehyde | Methoxy group on benzene ring | Antioxidant | Simple aromatic structure |
| 3-Hydroxy-4-methoxypicolinic acid | Pyridine ring derivative | Antimicrobial | Contains a pyridine ring |
| Ethyl 3-(4-methoxybenzoyl)propionate | Ester functional group | Anticancer | Ester linkage provides different reactivity |
| 3-Hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one | Pyrrolone core with morpholine and phenyl groups | Potential anti-inflammatory and anticancer | Complex structure with diverse functional groups |
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